![molecular formula C18H14F4N2OS B2980599 5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1030939-22-0](/img/structure/B2980599.png)

5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

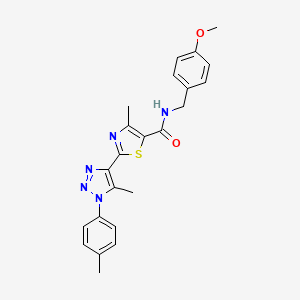

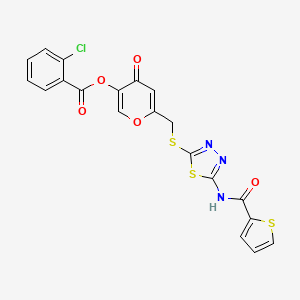

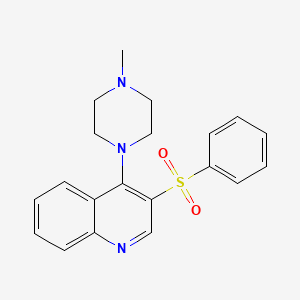

The compound contains several functional groups including a fluorobenzyl group, a trifluoromethyl group, and a thiazoloquinoxalinone group. These groups are common in many pharmaceuticals and synthetic compounds due to their unique chemical properties .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s reactivity and stability.Applications De Recherche Scientifique

Synthesis and Biological Activities

Cytotoxic Activities of Isatin Derivatives : A study involved the synthesis and characterization of a series of isatin derivatives, including quinoxalines, which were evaluated for their in vitro cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. Compounds demonstrated significant cytotoxic activities, highlighting the potential of such derivatives in cancer research (Reddy et al., 2013).

Antitumor Properties of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-aminophenyl)benzothiazoles explored their synthesis and in vitro biological properties. These compounds showed potent cytotoxicity in breast cancer cell lines, offering insights into the development of new antitumor agents (Hutchinson et al., 2001).

Antimicrobial Activity of Novel Triazole Derivatives : A study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, assessing their antimicrobial activity. This research demonstrated the potential of these compounds as antimicrobial agents, with certain derivatives showing significant activity (Yurttaş et al., 2020).

Therapeutic Applications

Neuraminidase Inhibitors for Influenza : Compounds designed as neuraminidase inhibitors were evaluated for their ability to inhibit the influenza H1N1 virus. Certain derivatives displayed moderate activity, indicating the potential for developing new antiviral drugs (Yilin et al., 2016).

Anticancer Agents Derived from Ciprofloxacin : A series of ciprofloxacin-derived 1,3,4-thiadiazoles were synthesized and assessed as novel anticancer agents. Some compounds exhibited significant activity against various cancer cell lines, underlining the versatility of fluoroquinolone derivatives in cancer therapy (Ahadi et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazolo-quinoxaline derivatives, are often studied for their potential interactions with various enzymes, receptors, or ion channels in the body .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical processes within the cells .

Biochemical Pathways

Depending on its target, it could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics

These properties can greatly influence a drug’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. This could range from changes in cellular signaling to alterations in cell function or viability .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain compounds might be more stable or active under acidic conditions, while others might require specific cofactors to function effectively .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELMWWFAVZBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)